N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTWLJGCUONMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This is followed by the formation of the pyrrolidinone ring and the final coupling with the ethoxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets’ activity, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with the 2,3-Dihydro-1,4-benzodioxin Motif
The 2,3-dihydro-1,4-benzodioxin scaffold is prevalent in bioactive molecules due to its ability to mimic natural catechol structures while offering improved metabolic resistance. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzodioxin Derivatives
Key Observations:
- Core Heterocycle Differences: The target compound’s pyrrolidinone core contrasts with flavones () or coumarins (), which are planar aromatic systems. This may influence binding to flat vs. globular biological targets.
- Activity Trends : Flavone derivatives with dioxane rings (e.g., 4f) demonstrated antihepatotoxic activity in preclinical models, suggesting that benzodioxin-containing heterocycles may confer hepatoprotective properties .
Functional Group Modifications and Pharmacological Implications
Amide vs. Urea Linkages
- The target compound’s benzamide group is replaced with a urea moiety in ’s analogue.
Electron-Withdrawing vs. Electron-Donating Substituents
- Chlorine () and ethoxy (target compound) substituents differ in electronic effects: chloro groups are electron-withdrawing, which may polarize the benzamide moiety, whereas ethoxy is electron-donating, possibly stabilizing resonance structures.
Antihepatotoxic SAR Insights ()
- Flavones with hydroxy methyl groups at position-2" (e.g., 4g) showed superior antihepatotoxic activity compared to coumarins, highlighting the importance of substituent positioning and hydrogen-bonding capacity . The target compound lacks hydroxyl groups, which may limit similar activity unless compensated by its pyrrolidinone core.
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant studies surrounding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃N₁O₅ |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2741832 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxin moiety and subsequent modifications to introduce the oxopyrrolidine and ethoxybenzamide functionalities. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.
Antioxidant Activity
Several studies have investigated the antioxidant properties of compounds related to this compound. Research indicates that derivatives of benzodioxins exhibit significant free radical scavenging activity, which may contribute to neuroprotective effects in neuronal models .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of similar compounds in mitigating calcium overload in neurons. A study demonstrated that certain benzothiazepine derivatives could effectively modulate intracellular calcium levels, thereby protecting against neurodegenerative conditions . This suggests that this compound may also exhibit similar neuroprotective properties.
Cardiovascular Effects
Compounds with structural similarities have shown vasorelaxant and bradycardic effects. For instance, studies on related 1,3-dihydro derivatives indicated that they could reduce heart rate and induce vasorelaxation . This raises the possibility that this compound might possess cardiovascular benefits.
Study 1: Neuroprotective Activity Assessment
In a controlled study assessing the neuroprotective activity of related compounds on SH-SY5Y neuroblastoma cells:
- Compounds were tested at concentrations of 1 µM to 30 µM.
- Significant reductions in cytotoxicity were observed at lower concentrations.
- Compounds showed a mitigating effect on calcium influx during depolarization events .
Study 2: Antioxidant Efficacy Evaluation
A comparative analysis of antioxidant activities among various benzodioxin derivatives indicated that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
